molecular formula C25H38O11 B13863439 Idebenone Glucuronide

Idebenone Glucuronide

Cat. No.: B13863439
M. Wt: 514.6 g/mol
InChI Key: CDCNKPZTVWMIQX-BVDXZDFCSA-N
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Description

Idebenone Glucuronide is a primary Phase II metabolite of Idebenone, a synthetic analog of coenzyme Q10 . It is formed in the body through the conjugation of idebenone with glucuronic acid, a process that enhances the compound's water solubility for excretion . This metabolite is a crucial analytical reference standard for conducting pharmacokinetic and drug metabolism studies on its parent compound, Idebenone. Researchers utilize this compound in method development and validation for the quantitative analysis of Idebenone and its metabolic pathway in biological samples, using techniques such as LC-MS/MS . Investigating this metabolite provides valuable insights into the absorption, metabolism, and elimination profile of Idebenone. Idebenone itself is known to function as an electron carrier in the mitochondrial respiratory chain and possesses antioxidant properties . The study of its metabolites, including this compound, is therefore essential for a comprehensive understanding of the drug's overall bioavailability, safety, and mechanism of action in preclinical and clinical research. This product is intended for use in a controlled laboratory setting by qualified researchers. It is strictly labeled "For Research Use Only" and is not to be administered to humans or animals or used for any diagnostic, therapeutic, or consumer purposes.

Properties

Molecular Formula

C25H38O11

Molecular Weight

514.6 g/mol

IUPAC Name

(2S,3S,6R)-6-[10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H38O11/c1-14-15(17(27)22(34-3)21(33-2)16(14)26)12-10-8-6-4-5-7-9-11-13-35-25-20(30)18(28)19(29)23(36-25)24(31)32/h18-20,23,25,28-30H,4-13H2,1-3H3,(H,31,32)/t18?,19-,20?,23-,25+/m0/s1

InChI Key

CDCNKPZTVWMIQX-BVDXZDFCSA-N

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Enzymatic Conjugation

The primary and most physiologically relevant method for preparing this compound involves enzymatic conjugation of idebenone with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, predominantly in the liver. The process involves:

  • Idebenone as the substrate.
  • UDP-glucuronic acid as the glucuronide donor.
  • UGT enzymes catalyzing the transfer of glucuronic acid to idebenone, forming this compound.

This enzymatic approach mimics the natural metabolic pathway and is often used in vitro with liver microsomes or recombinant UGT enzymes for research and synthesis.

Chemical Synthesis

Chemical synthesis methods have been developed to prepare this compound for research purposes, involving:

  • Activation of glucuronic acid or its derivatives (e.g., glucuronic acid chloride or methyl ester).
  • Reaction with idebenone under controlled conditions using chemical catalysts or coupling agents.
  • Purification steps to isolate this compound.

This method requires careful control of reaction conditions such as pH, temperature, and solvent to ensure selective conjugation at the hydroxyl group of idebenone without degradation of the quinone structure.

Process Overview from Patent Literature (Related to Idebenone Delivery)

While the patent literature primarily discusses idebenone delivery systems rather than direct glucuronide synthesis, it provides insight into idebenone handling and solubilization, which are relevant for glucuronide preparation:

  • Idebenone is dissolved in a hydrophobic phase below saturation to prevent crystallization.
  • The hydrophobic phase is emulsified in a hydrophilic polymer matrix.
  • Emulsifiers stabilize the phases to maintain idebenone in a chemically stable, non-crystalline dissolved state.
  • Production is water-based, allowing higher drying temperatures and stable formulations.

This knowledge supports the preparation of this compound by ensuring idebenone's chemical stability during conjugation reactions.

Analytical Techniques for Preparation Monitoring

High-Performance Liquid Chromatography (HPLC)

  • Used to quantify idebenone and this compound concentrations.
  • Saturation concentrations and purity are determined by HPLC analysis of supernatants after centrifugation in preparation steps.

Mass Spectrometry (MS)

  • Confirms molecular weight and structure.
  • Used in conjunction with HPLC (LC-MS) for metabolite identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Structural elucidation of glucuronide linkage.
  • Used to confirm the site of glucuronidation on idebenone.

Research Findings and Data Summary

Aspect Details
Metabolic Pathway Oxidative shortening of idebenone side chain, reduction of quinone ring, glucuronidation
Enzymes Involved UDP-glucuronosyltransferases (UGTs)
Saturation Concentration Idebenone saturation in hydrophobic phase: ~80–110 g/L at 4°C, ~120–155 g/L at room temp
Stability This compound is more water-soluble and chemically stable compared to idebenone
Pharmacokinetics Over 98% of idebenone undergoes first-pass metabolism, forming glucuronide conjugates
Biological Activity Retains mitochondrial protective effects, crosses blood-brain barrier

Summary Table: Preparation Methods Comparison

Preparation Method Description Advantages Limitations
Enzymatic Conjugation Use of UGT enzymes to catalyze glucuronidation High specificity, mimics metabolism Requires enzyme sources, costly
Chemical Synthesis Chemical coupling of glucuronic acid derivatives Scalable for research quantities Risk of side reactions, lower selectivity
Formulation Approaches Emulsification and solubilization of idebenone Enhances stability during prep Indirect method, not direct synthesis

Chemical Reactions Analysis

Types of Reactions

Idebenone Glucuronide primarily undergoes phase II metabolic reactions, including glucuronidation and sulfation . These reactions enhance the compound’s solubility and facilitate its excretion from the body.

Common Reagents and Conditions

Major Products

The major products of these reactions are the glucuronide and sulfate conjugates of idebenone, which are more water-soluble and easily excreted from the body .

Comparison with Similar Compounds

Structural and Metabolic Differences

Acyl Glucuronides (e.g., Ibuprofen Glucuronide, Oxaprozin Glucuronide)

  • Reactivity and Stability : Acyl glucuronides exhibit higher reactivity due to the presence of a carboxylate group, which accelerates transacylation and hydrolysis. For example, di-methylated acyl glucuronides have a half-life (t₁/₂) of 23.3 hours, compared to 16 hours for their glucoside analogues. This difference is attributed to steric and electronic effects of the carboxylate group .

Steroid Glucuronides (e.g., Testosterone Glucuronide, Estradiol-17β-Glucuronide)

  • Transport Mechanisms: Estradiol-17β-glucuronide is a substrate for OATP1B1 and OATP1B3 transporters, which mediate its hepatic uptake and efflux. In contrast, idebenone glucuronide’s transporter affinity remains uncharacterized, though its lipophilic backbone may limit passive diffusion .
  • Analytical Separation: Epitestosterone glucuronide shows a smaller collision cross-sectional area (CCS) when protonated (206.0 Ų vs. 218.5 Ų for deprotonated ions), enabling separation via ion mobility spectrometry (IMS). Similar techniques could resolve this compound from isomeric metabolites .

Opioid Glucuronides (e.g., Hydromorphone Glucuronide)

  • This compound likely follows this pattern, though its clearance may be influenced by UGT isoforms specific to its aglycone .

Flavonoid Glucuronides (e.g., Quercetin-3-O-Glucuronide)

  • Bioactivity: Quercetin glucuronide retains antioxidant activity despite glucuronidation. This compound may similarly preserve partial antioxidant capacity, though its efficacy in crossing the blood-brain barrier is reduced compared to idebenone .
Analytical and Pharmacokinetic Profiles
Compound Detection Method Key Pharmacokinetic Feature Reference
This compound LC-MS/MS Renal excretion dominant; limited tissue uptake
Ethyl Glucuronide GC-MS Linear range: 0.1–150 mg/L; detection limit: 0.1 mg/L
Hydroquinone Glucuronide Urinary metabolite profiling 6-fold higher excretion after benzene exposure
Buprenorphine Glucuronide LC-MS/MS (recovery: 89–107%) Plasma recovery lower than urine (80% vs. 90–100%)
Functional and Clinical Implications
  • Drug-Drug Interactions: Estradiol-17β-glucuronide’s OATP-mediated transport makes it susceptible to drug interactions, whereas this compound’s interactions may depend on UGT polymorphisms .
  • Toxicokinetics: Hydroquinone glucuronide’s dose-dependent excretion highlights the role of exposure context in glucuronide toxicity, a consideration for this compound in chronic therapies .

Q & A

Q. What analytical methods are recommended for quantifying Idebenone Glucuronide in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. A validated protocol involves diluting urine or plasma samples, followed by chromatographic separation using reversed-phase or HILIC columns. Detection limits below 25 ng/mL are achievable, with derivatization steps omitted if glucuronide stability is confirmed . For plasma, ensure storage at –80°C to prevent degradation, as glucuronides are more stable than glucose derivatives under suboptimal conditions .

Q. What are the primary metabolic pathways of Idebenone leading to glucuronide conjugation?

Idebenone undergoes rapid oxidation and side-chain shortening to form metabolites (QS10, QS8, QS6, QS4), which are subsequently conjugated via UDP-glucuronosyltransferases (UGTs). The pharmacologically active parent compound is challenging to detect due to low plasma concentrations, necessitating high-sensitivity assays. Conjugation occurs predominantly at phenolic hydroxide groups, with minor acyl-glucuronide formation observed in vitro .

Q. How do UDP-glucuronosyltransferase (UGT) isoforms influence the glucuronidation efficiency of Idebenone metabolites?

UGT1A1 and UGT1A7 are critical isoforms for glucuronidation, as demonstrated in irinotecan metabolite studies. Polymorphisms in UGT1A1 (e.g., UGT1A128 allele) may reduce conjugation efficiency, leading to variability in this compound levels. In vitro models using transfected COS-7 cells can isolate isoform-specific activity .

Advanced Research Questions

Q. How can Bayesian statistical models be applied to analyze this compound enrichment data in metabolic flux studies?

Bayesian Markov Chain Monte Carlo (MCMC) simulations enable probabilistic estimation of gluconeogenesis and glycogenolysis contributions. By analyzing 2H-enrichment in glucuronide positions 2 and 5 (via NMR or MS), a posterior probability distribution is generated from 50 independent chains (2,500 samples total). This operator-independent method accounts for positional enrichment uncertainty, though it cannot resolve phosphoenolpyruvate (PEP) or glycerol contributions due to missing position 6 data .

Q. What experimental strategies resolve discrepancies in this compound pharmacokinetic data caused by analytical sensitivity limitations?

Earlier studies measured total Idebenone (parent + conjugates) due to insufficient assay sensitivity. Modern methods using deuterated internal standards and optimized LC-MS/MS parameters (e.g., multiple reaction monitoring) improve parent compound detection. Cross-validation with ultrafiltrate or dried blood spots (DBS) ensures unbound fraction accuracy .

Q. How does hepatic metabolic zonation affect the interpretation of this compound data compared to plasma measurements?

Pericentral hepatocytes dominate glucuronide synthesis and glycogen metabolism, while glucose secretion occurs in periportal regions. Discrepancies between plasma glucose and urinary glucuronide enrichment may arise if gluconeogenic contributions differ across lobule zones. In vivo studies comparing both matrices in healthy and cirrhotic subjects are needed to validate zonation effects .

Q. What in vitro models are suitable for studying the enterohepatic recirculation of this compound?

Co-cultures of hepatocytes and enterocytes simulate recirculation dynamics. Hepatic glucuronide excretion into bile can be tracked using stable isotope tracers, while intestinal β-glucuronidase activity facilitates hydrolysis and reabsorption. Pharmacokinetic modeling should incorporate lag times (30–60 minutes) between hepatic synthesis and bladder excretion .

Methodological Considerations

Q. What stability protocols are essential for this compound in stored biological samples?

Urinary glucuronide remains stable for ≥4 months at –20°C, whereas plasma requires –80°C storage to prevent degradation. Avoid repeated freeze-thaw cycles and use acidified conditions (e.g., formic acid) to stabilize acyl-glucuronides during extraction .

Q. How can researchers address UGT enzyme variability in preclinical studies?

Use humanized liver murine models or microsomal assays with isoform-specific inhibitors (e.g., bilirubin for UGT1A1). Pharmacogenetic screening of study cohorts for UGT1A1 polymorphisms ensures stratification of high- vs. low-conjugators .

Q. What statistical approaches are recommended for contradictory data on this compound’s metabolic fate?

Multivariate ANOVA combined with sensitivity analysis identifies confounding variables (e.g., assay precision, sample handling). For tracer studies, bootstrapping of MCMC outputs quantifies uncertainty in gluconeogenesis estimates .

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